Niobium(5+);pentabromide

Description

Significance of Niobium(V) Halides in Advanced Chemical Research

Niobium(V) halides, a class of compounds that includes niobium pentabromide (NbBr₅) and the more extensively studied niobium pentachloride (NbCl₅), are of considerable importance in advanced chemical research. growthmarketreports.com These compounds serve as potent Lewis acids, a characteristic that makes them valuable catalysts and reagents in a variety of organic synthesis reactions. researchgate.net For instance, niobium pentachloride has been effectively employed in Friedel-Crafts reactions, Diels-Alder reactions, and various multicomponent reactions, showcasing the catalytic potential inherent in the niobium(V) center. researchgate.net

The reactivity of the niobium-halogen bond allows these compounds to act as versatile precursors for the synthesis of other niobium-containing materials. osti.gov This includes the formation of niobium oxides, nitrides, and organometallic complexes. osti.govresearchgate.net Niobium oxides, often derived from halide precursors, are crucial in creating materials with applications in catalysis and electronics. mdpi.comresearchgate.netacs.org Research into the reactions of niobium(V) halides with various organic ligands, such as amines, pyridines, and ethers, has expanded the understanding of coordination chemistry and led to the synthesis of novel molecular architectures. acs.orgunipi.itosti.gov The study of these halides provides fundamental insights into the structure, bonding, and reactivity of transition metal compounds in their higher oxidation states.

Academic Context and Research Landscape of Niobium(5+);pentabromide Investigations

The investigation of this compound is situated within the broader academic interest in transition metal halides. Research on this specific compound, while not as extensive as that for its chloride analogue, has provided crucial data on its synthesis, structure, and chemical behavior. The primary route for its preparation involves the direct bromination of niobium metal at elevated temperatures. wikipedia.orgyoutube.com An alternative synthesis via metathesis from niobium pentoxide and aluminum tribromide has also been explored. wikipedia.org

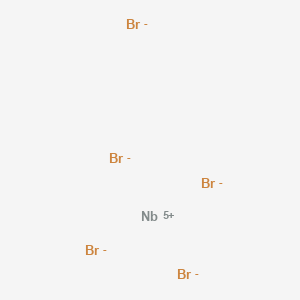

Structural studies have been a key focus of the research landscape, revealing that this compound exists as a dimeric molecule, Nb₂Br₁₀, in the solid state. wikipedia.org This structure consists of two niobium centers bridged by two bromide ligands, forming an edge-shared bioctahedral geometry. wikipedia.org Detailed crystallographic analyses have identified multiple polymorphs, including orthorhombic and triclinic forms, providing a deeper understanding of its solid-state chemistry. researchgate.netresearchgate.net

Investigations into its reactivity have shown that it readily hydrolyzes and reacts with various donor molecules. wikipedia.org For example, its reaction with pyridine (B92270) leads to a reduction of the niobium center, forming a niobium(IV) complex. acs.org Studies on its ammonolysis have been conducted to explore pathways to niobium nitride materials, which possess desirable properties like hardness and thermal stability. osti.gov The academic landscape suggests that this compound is a valuable compound for fundamental research in inorganic chemistry and as a potential precursor in materials science. samaterials.com

Properties of this compound

This compound is a solid crystalline substance with distinct physical and chemical characteristics. samaterials.comamericanelements.com

| Property | Value |

| Molecular Formula | NbBr₅ (Empirical), Nb₂Br₁₀ (Structural) wikipedia.org |

| Molecular Weight | 492.43 g/mol samaterials.comnih.gov |

| Appearance | Orange to red-black, crystalline solid wikipedia.orgamericanelements.com |

| Melting Point | 254 °C (527 K) samaterials.comamericanelements.com |

| Boiling Point | 364 °C (637 K) wikipedia.orgamericanelements.com |

| Density | 4.36 - 4.417 g/cm³ samaterials.comamericanelements.com |

| Solubility | Reacts with water (hydrolyzes). wikipedia.org |

| Magnetic Property | Diamagnetic wikipedia.org |

Synthesis and Structure

Synthesis

The most common laboratory synthesis of this compound involves the direct reaction of niobium metal powder or shavings with elemental bromine at temperatures between 230 °C and 250 °C. wikipedia.orgyoutube.com The reaction is typically carried out in a tube furnace, where the volatile product distills and can be collected in a cooler part of the apparatus. youtube.com

Another reported method is the metathesis reaction between niobium pentoxide (Nb₂O₅) and aluminum tribromide (AlBr₃): Nb₂O₅ + 3.3 AlBr₃ → 2 NbBr₅ + 3.3 Al₂O₃ wikipedia.org A challenge with this method is the potential formation of niobium oxybromide (NbOBr₃) as an impurity. wikipedia.org

Molecular and Crystal Structure

In the solid state and in non-coordinating solvents, this compound adopts a dimeric structure with the formula Nb₂Br₁₀. wikipedia.org This structure is characterized by two niobium atoms bridged by two bromine atoms. Each niobium atom is octahedrally coordinated by six bromine atoms. This edge-shared bioctahedral motif is common among other pentahalides of niobium and tantalum. wikipedia.org

The compound is known to exist in different crystalline forms (polymorphs). An orthorhombic phase (α-NbBr₅) crystallizes in the Pnma space group. researchgate.net A triclinic polymorph has also been identified, crystallizing in the P-1 space group. researchgate.net The structural details of the triclinic phase are summarized in the table below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Triclinic | P-1 | 6.461 | 7.031 | 9.584 | 108.84 | 90.89 | 116.16 | researchgate.net |

The intramolecular bond lengths in the dimeric unit show that the bridging Nb-Br bonds are longer than the terminal Nb-Br bonds due to the repulsion between the Nb⁵⁺ ions. researchgate.net

Properties

CAS No. |

13478-45-0 |

|---|---|

Molecular Formula |

Br5Nb |

Molecular Weight |

492.43 g/mol |

IUPAC Name |

pentabromoniobium |

InChI |

InChI=1S/5BrH.Nb/h5*1H;/q;;;;;+5/p-5 |

InChI Key |

DSYRJFDOOSKABR-UHFFFAOYSA-I |

SMILES |

[Br-].[Br-].[Br-].[Br-].[Br-].[Nb+5] |

Canonical SMILES |

Br[Nb](Br)(Br)(Br)Br |

Other CAS No. |

13478-45-0 |

physical_description |

Solid; [Sigma-Aldrich MSDS] |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Advanced Structural Elucidation of Niobium 5+ ;pentabromide and Its Derivatives

Crystallographic Investigations

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms in the solid state. For niobium pentabromide, these investigations have revealed the existence of multiple crystalline forms and have precisely detailed its common dimeric structure. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction Studies of Niobium(5+);pentabromide Polymorphs

Single-crystal X-ray diffraction provides precise information on unit cell dimensions, bond lengths, and bond angles in crystalline solids. carleton.edu Investigations into niobium pentabromide have identified several polymorphs, each with a distinct crystal structure. At least two orthorhombic modifications and one triclinic phase have been characterized. researchgate.netresearchgate.net

The α-NbBr₅ polymorph crystallizes in the orthorhombic space group Pnma. researchgate.net Another orthorhombic modification, β-NbBr₅, has been identified as having a one-dimensional stacking disorder and belongs to the space group Ccmm. researchgate.netfao.org More recently, a triclinic polymorph has been synthesized and characterized, crystallizing in the P1 space group. researchgate.net All known polymorphs are built from a distorted hexagonal close-packing of bromide atoms, with niobium atoms occupying one-fifth of the octahedral voids. researchgate.netresearchgate.net

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å or pm) |

|---|---|---|---|

| α-NbBr₅ | Orthorhombic | Pnma (No. 62) | a = 1288.8 pm b = 1869.0 pm c = 614.9 pm researchgate.net |

| β-NbBr₅ | Orthorhombic (sub-cell) | Ccmm | a = 644 pm b = 1867 pm c = 615 pm fao.org |

| Triclinic NbBr₅ | Triclinic | P1 (No. 2) | a = 6.461 Å b = 7.031 Å c = 9.584 Å α = 108.84° β = 90.89° γ = 116.16° researchgate.net |

Characterization of Dimeric (Nb₂Br₁₀) Structures

In the solid state, niobium pentabromide adopts a dimeric structure with the formula Nb₂Br₁₀. wikipedia.org This structure consists of two NbBr₆ octahedra sharing an edge, with two bromide atoms acting as bridges between the two niobium centers. wikipedia.org This edge-shared bioctahedral motif is common among other niobium(V) and tantalum(V) halides. wikipedia.org

The repulsion between the two positively charged Nb⁵⁺ ions causes them to be displaced from the center of their respective octahedra. This results in the bridging Nb-Br bonds being significantly longer than the terminal Nb-Br bonds. researchgate.net In the triclinic modification, the Nb-Nb distance is 4.174(2) Å, indicating the absence of a direct metal-metal bond. wikipedia.orgresearchgate.net

| Polymorph | Bond Type | Distance |

|---|---|---|

| α-NbBr₅ (Orthorhombic) | Nb-Br (bridging) | 271.5 pm researchgate.net |

| Nb-Br (equatorial, terminal) | 240.8 pm researchgate.net | |

| Nb-Br (axial, terminal) | 246.1 pm researchgate.net | |

| Triclinic NbBr₅ | Nb-Br (bridging) | 2.712(2) Å and 2.716(1) Å researchgate.net |

| Nb-Nb | 4.174(2) Å researchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for probing the structure and bonding of niobium pentabromide, both in the solid state and in solution, providing information that complements crystallographic data.

Applications of Infrared Spectroscopy in this compound Systems

Infrared (IR) spectroscopy is used to study the vibrational modes of molecules. In niobium-containing systems, IR spectra typically show characteristic absorption bands corresponding to the stretching and bending of niobium-ligand bonds. nih.govmpg.de For niobium pentabromide, the key vibrational modes would be associated with terminal (Nb-Br) and bridging (Nb-μBr-Nb) bromide ligands. The vibrations of terminal Nb=O groups in niobium oxide clusters are typically found in the 900-1000 cm⁻¹ region, while bridging Nb-O-Nb vibrations occur at lower frequencies. nih.govmpg.de By analogy, the heavier bromide ligands in Nb₂Br₁₀ would be expected to show their characteristic stretching frequencies at much lower wavenumbers, providing a means to distinguish between bridging and terminal bonding environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Studies

Niobium-93 (⁹³Nb) NMR spectroscopy is a powerful tool for investigating the structure and dynamics of niobium compounds in the solution phase. rsc.org The ⁹³Nb nucleus has a nuclear spin of 9/2 and is 100% naturally abundant, making it highly suitable for NMR studies. northwestern.edu

Research on solutions containing niobium pentahalides has shown that ⁹³Nb NMR can effectively identify various species present in equilibrium. When niobium pentachloride (NbCl₅) and niobium pentabromide are dissolved together in a solvent like acetonitrile (B52724), a random redistribution of the halogen atoms occurs. This leads to the formation of mixed halide species of the general formula [NbClₓBr₆₋ₓ]⁻. The ⁹³Nb NMR spectrum of such a mixture displays distinct, well-resolved signals for each of the seven possible species (from [NbCl₆]⁻ to [NbBr₆]⁻), allowing for their unambiguous identification and quantification in solution. This demonstrates the utility of ⁹³Nb NMR in studying ligand exchange reactions and solution speciation in niobium(V) halide systems. rsc.org

Mass Spectrometry in this compound Research

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the elemental composition and structure of a compound. The technique has been applied to study niobium-containing compounds, such as niobium thiotrichloride (NbSCl₃), a derivative of a niobium pentahalide. osti.gov For niobium pentabromide itself, mass spectrometry can be used to confirm its molecular weight and isotopic distribution. Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, while niobium has one stable isotope (⁹³Nb). This leads to a highly characteristic and complex isotopic pattern for the molecular ion [NbBr₅]⁺ and its fragments, which can be calculated and compared with experimental data to verify the composition of the sample. webelements.co.uk

UV-Visible Spectroscopy in the Context of Coordination Complexes

UV-Visible spectroscopy serves as a fundamental technique for investigating the electronic properties of coordination complexes involving this compound. The absorption of light in the ultraviolet and visible regions by these compounds corresponds to electronic transitions, which provide valuable information about their structure and bonding. For niobium(V) complexes, which have a d^0 electron configuration, the observed absorption bands are typically not due to d-d transitions but rather to ligand-to-metal charge transfer (LMCT) events. mdpi.comresearchgate.net

In these transitions, an electron is promoted from a molecular orbital that is primarily ligand in character to one that is centered on the niobium metal ion. The energy at which these LMCT bands appear is highly dependent on the nature of the ligands. For instance, in complexes containing bromide ligands, the LMCT bands are generally observed at lower energies (longer wavelengths) compared to complexes with more electronegative ligands like chloride. This is because the bromide orbitals are at a higher energy level, requiring less energy to excite an electron to the metal's d-orbitals.

The intensity and position of these absorption bands can be influenced by several factors, including the solvent, the specific geometry of the coordination complex, and the presence of other ligands. icm.edu.pl Analysis of the UV-Visible spectra of niobium pentabromide complexes, often in conjunction with theoretical calculations, allows for a detailed understanding of their electronic structure. mdpi.com

Table 1: Representative UV-Visible Spectral Data for a Niobium Pentabromide Complex

| Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

| [NbBr6]- | Acetonitrile | ~350 | ~9,500 | Br(π) → Nb(d) LMCT |

| ~280 | ~15,000 | Br(π) → Nb(d) LMCT |

Note: This data is illustrative and represents typical values for such complexes.

Electron Microscopy for Morphological and Microstructural Analysis

Electron microscopy techniques are powerful tools for the direct visualization of the morphology and internal structure of niobium pentabromide and its derivatives at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) for Microstructural Aspects

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials. nih.gov For niobium pentabromide and related compounds, TEM can be used to examine features such as crystal lattice defects, grain boundaries, and the distribution of different phases within a sample. escholarship.org High-resolution TEM (HRTEM) can even achieve atomic-level resolution, enabling the direct imaging of atomic columns and providing definitive information about the crystal structure. This level of detail is crucial for understanding the material's properties and how they relate to its microstructure.

Theoretical and Computational Structural Studies

Theoretical and computational methods are increasingly used to complement experimental findings, offering deeper insights into the structure, bonding, and properties of niobium pentabromide and its derivatives.

Density Functional Theory (DFT) for Geometrical Optimization and Structural Insights

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. nih.govscirp.org DFT calculations can be used to predict the most stable three-dimensional arrangement of atoms in niobium pentabromide by finding the geometry that corresponds to the minimum energy. chemrxiv.org These computationally optimized structures can then be compared with experimental data from techniques such as X-ray crystallography to validate the theoretical model. mit.edu DFT can also be used to calculate other properties, such as vibrational frequencies and electronic spectra, which can aid in the interpretation of experimental spectroscopic data. mdpi.com

Table 2: Comparison of Experimental and DFT-Calculated Structural Parameters for Dimeric Niobium Pentabromide (Nb2Br10)

| Parameter | Experimental Value (Å or °) | DFT Calculated Value (Å or °) |

| Nb-Br (terminal) bond length | 2.44 | 2.46 |

| Nb-Br (bridging) bond length | 2.62 | 2.64 |

| Nb-Nb distance | 3.97 | 3.99 |

| Brterminal-Nb-Brterminal angle | 101.3 | 101.5 |

| Brbridging-Nb-Brbridging angle | 78.7 | 78.5 |

Note: This data is illustrative and represents typical values from experimental and computational studies.

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a framework for analyzing the nature of chemical bonds based on the topology of the electron density. wikipedia.orgwiley-vch.de Developed by Richard Bader, QTAIM allows for a quantitative description of bonding by identifying critical points in the electron density distribution. amercrystalassn.orgpitt.edu By examining the properties of the electron density at these bond critical points, it is possible to characterize the interactions between atoms. For niobium pentabromide, QTAIM can be used to assess the degree of covalent versus ionic character in the niobium-bromine bonds. This method offers a powerful tool for gaining a more profound understanding of the fundamental nature of chemical bonding in this and other inorganic compounds. rsc.org

Reactivity and Mechanistic Pathways of Niobium 5+ ;pentabromide

Lewis Acidic Character and Molecular Interactions

The electron-deficient nature of the niobium center in niobium(V) pentabromide makes it a strong Lewis acid. This characteristic is the foundation for its utility in promoting numerous organic reactions. researchgate.netresearchgate.net Similar to the more commonly studied niobium pentachloride, NbBr₅ can activate substrates by coordinating to lone pairs of electrons, typically on oxygen or nitrogen atoms, thereby facilitating subsequent chemical steps.

The potent electron-acceptor, or Lewis acidic, nature of niobium(V) halides is demonstrated in their ability to catalyze a range of organic reactions. While many studies focus on niobium pentachloride, niobium(V) pentabromide exhibits analogous reactivity. researchgate.netnih.gov These compounds act as powerful activating agents for reactions such as Diels-Alder cycloadditions, Friedel-Crafts acylations, and multicomponent reactions. researchgate.netresearchgate.net

A specific application highlighting the electron-acceptor properties of NbBr₅ is in the synthesis of allylic and allenic halides. nih.gov In these transformations, NbBr₅ reacts with magnesium, lithium, or potassium allylic or propargylic alkoxides. The niobium center coordinates to the alkoxide oxygen, facilitating a rearrangement that leads to the formation of allylic or allenic bromides. nih.gov The process is rapid and efficient, yielding pure products and demonstrating the compound's ability to accept an electron pair and mediate a formal metalla-halo- nih.govnih.gov rearrangement. nih.gov

Reactions with Nitrogen-Containing Ligands

Niobium(V) pentabromide engages in complex reactions with various nitrogen-containing ligands, leading to the formation of coordination compounds, redox processes, and the generation of reactive organic intermediates.

The reaction between niobium(V) halides and pyridine (B92270) can result in the reduction of the niobium(V) center. unt.edu In these processes, pyridine does not simply act as a coordinating ligand but also as a reducing agent. The reaction mechanism involves a two-electron reduction of niobium(V). unt.edu Characterization of the reaction products has been crucial in elucidating the mechanistic pathway, which involves the concurrent oxidation of the pyridine molecule. unt.edu

Research has shown that the reaction of niobium(V) pentabromide with α-amino acids is highly dependent on the stoichiometry of the reactants. When NbBr₅ is reacted with an α-amino acid in a 1:1 molar ratio in a solvent like dichloromethane, it leads to the formation of iminium salts. unipi.itfigshare.comunibo.it

This transformation involves the α-amino acid undergoing an oxidative decarboxylation process mediated by the niobium pentabromide. The resulting products are stable crystalline iminium salts with a hexabromoniobate(V) anion, [NbBr₆]⁻. unipi.itfigshare.com For example, the reaction of NbBr₅ with N,N-dimethyl-L-phenylalanine yields the iminium salt [(C₆H₅CH₂)CH=NMe₂][NbBr₆]. unipi.itfigshare.comunibo.it The reaction proceeds through a mechanism where the amino acid coordinates to the niobium center, followed by an internal redox process that generates the iminium cation, carbon dioxide, and the reduced niobium species which then disproportionates or is re-oxidized to form the stable [NbBr₆]⁻ anion.

| Niobium Halide | α-Amino Acid | Reactant Ratio (Metal:Acid) | Resulting Iminium Salt Product |

|---|---|---|---|

| NbBr₅ | N,N-dimethyl-L-phenylalanine | 1:1 | [(C₆H₅CH₂)CH=NMe₂][NbBr₆] |

| NbBr₅ | L-phenylalanine | 1:1 | [(C₆H₅CH₂)CH=NH₂][NbBr₆] |

| NbCl₅ | N,N-dimethyl-L-phenylalanine | 1:1 | [(C₆H₅CH₂)CH=NMe₂][NbCl₆] |

| NbCl₅ | L-phenylalanine | 1:1 | [(C₆H₅CH₂)CH=NH₂][NbCl₆] |

| NbCl₅ | L-leucine | 1:1 | [(CH₂CHMe₂)CH=NH₂][NbCl₆] |

| NbCl₅ | N-methylglycine (Sarcosine) | 1:1 | [CH₂=NHMe][NbCl₆] |

Oxygen Atom Transfer and C-O Bond Activation

The high oxophilicity of the niobium(V) center makes NbBr₅ effective in promoting reactions that involve oxygen atom transfer and the activation of carbon-oxygen bonds, particularly in ethers.

Niobium pentahalides are potent reagents for the cleavage of ethers, a reaction that is otherwise difficult due to the general inertness of the C-O ether bond. researchgate.netwikipedia.org The cleavage is initiated by the Lewis acidic niobium center coordinating to the ether oxygen. This coordination weakens the C-O bond, making it susceptible to nucleophilic attack by a bromide ion, either from another molecule of NbBr₅ or from the [NbBr₆]⁻ anion. The cleavage can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. longdom.orgmasterorganicchemistry.com For ethers with primary alkyl groups, the reaction follows an Sₙ2 pathway, while for those with tertiary alkyl groups that can form stable carbocations, an Sₙ1 pathway is favored. libretexts.org

Detailed studies using the analogue niobium pentachloride (NbCl₅) with 1,2-dialkoxyalkanes have provided significant mechanistic insight. nih.gov The reaction's outcome is highly dependent on the stoichiometry.

1:1 Molar Ratio: When one equivalent of the niobium halide is used, a single C-O bond cleavage occurs. This results in the formation of an alkyl halide and a niobium(V) alkoxide complex. nih.gov

1:2 (or higher) Molar Ratio: With two or more equivalents of the 1,2-dialkoxyalkane, a multiple C-O bond cleavage process is observed. This pathway leads to the formation of niobium oxychloride (or oxybromide), 1,4-dioxane, and an alkyl halide. nih.gov

This reactivity demonstrates that niobium pentahalides can mediate complex bond-breaking and bond-forming sequences, initiated by the fundamental Lewis acid-base interaction with the ether oxygen.

| Reactant Ratio (NbCl₅:dme) | Reaction Type | Major Products |

|---|---|---|

| 1:1 | Single C-O Bond Cleavage | [NbCl₄(OCH₂CH₂OCH₃)], Methyl chloride (CH₃Cl) |

| 1:2 | Multiple C-O Bond Cleavage | [NbOCl₃(dme)], 1,4-Dioxane, Methyl chloride (CH₃Cl) |

Formation and Structural Characterization of Oxo-Bridged Dinuclear Niobium Species

The hydrolysis of niobium alkoxides, which can be derived from niobium pentahalides, is a common route to forming oxo-bridged species. The first step in the microhydrolysis of niobium(V) alkoxides typically provides dinuclear compounds of the type M₂O(OR)ₓ. researchgate.net Similarly, reactions of niobium(V) ethoxide with polycarboxylic acids can lead to the formation of dinuclear niobium units where two adjacent metal centers are bridged by one μ-O and one μ-OEt group. rsc.org

These dinuclear cores, often denoted as {Nb₂O}, feature two niobium centers linked by a single oxygen atom (a μ-oxo bridge). The coordination environment around each niobium atom is typically an octahedron. nih.gov In these structures, the niobium atoms may be further linked by other bridging ligands, such as carboxylates or alkoxides. rsc.orgnih.gov For instance, in certain dinuclear species derived from carboxylic acids, the two niobium atoms are connected by one μ-oxo group and two bridging carboxylate arms from two distinct ligands. nih.gov

Structural characterization using single-crystal X-ray diffraction provides precise details of these cores. The Nb-O-Nb bond angle is a key parameter, with values around 145-147° being observed in some carboxylate-bridged dinuclear structures. nih.gov The Nb···Nb distance in these dinuclear units is typically in the range of 3.66 Å. nih.gov Bond valence calculations confirm the presence of a formal oxo group (O²⁻), with calculated values close to the expected value of 2. nih.gov

Table 1: Selected Structural Parameters for Oxo-Bridged Dinuclear Niobium Species

| Structural Feature | Typical Value | Source |

| Core Type | {Nb₂O} | rsc.orgnih.gov |

| Nb-O-Nb Angle | 145-147° | nih.gov |

| Nb···Nb Distance | ~3.66 Å | nih.gov |

| Bridging Ligands | μ-O, μ-OEt, carboxylates | rsc.orgnih.gov |

Synthesis and Elucidation of Halo-Alkoxides

Niobium(V) halo-alkoxides represent a class of compounds where the niobium center is coordinated by both halide and alkoxide ligands. These are typically synthesized through metathesis reactions involving a niobium pentahalide and a source of alkoxide, or by reacting niobium penta-alkoxides with sources of halides.

For example, reacting niobium pentaethoxide with multidentate ligands containing hydroxyl groups can yield various niobium alkoxide compounds. kaust.edu.sa While direct synthesis from Niobium(5+);pentabromide is not extensively detailed in the provided sources, the synthesis of chloro-functionalized alkoxides from niobium pentachloride offers a clear precedent. Metathesis reactions between Nb₂Cl₁₀ (the dimeric form of NbCl₅) and alcohols in the presence of a base can afford monomeric octahedral complexes. In some cases, incomplete substitution of the halide ligands leads to the formation of chloro-functionalized alkoxides.

The elucidation of these structures relies on techniques such as single-crystal X-ray diffraction, which can reveal a distorted octahedral environment around the niobium atom, as well as multinuclear NMR spectroscopy and mass spectrometry.

Halogenation and Rearrangement Reactions Mediated by this compound

This compound serves as an effective reagent for mediating halogenation reactions of organic substrates, particularly in the synthesis of allylic and allenic halides from corresponding alkoxides. nih.gov The addition of NbBr₅ to a range of magnesium, lithium, or potassium allylic or propargylic alkoxides provides direct access to these valuable synthetic intermediates. nih.gov These reactions are noted for being rapid and yielding essentially pure products after simple extraction. nih.gov

Metalla-Halo-nih.govnih.govRearrangements in Complex Organic Synthesis

The mechanistic pathways of halogenation mediated by niobium pentahalides are complex. While the prompt specifies a metalla-halo- nih.govnih.gov rearrangement, the available scientific literature for the conversion of allylic alkoxides to allylic halides using NbCl₅ or NbBr₅ describes the halogenation as formally occurring through a metalla-halo- kaust.edu.sakaust.edu.sa rearrangement. nih.gov This process competes with other potential mechanisms, including concerted, ionic, and direct displacement pathways. nih.gov At present, specific research detailing a niobium-mediated metalla-halo- nih.govnih.gov rearrangement pathway for these transformations is not prominently featured in the surveyed literature.

Stereochemical Considerations in Allylic and Allenic Halide Synthesis

A significant advantage of using this compound in the synthesis of allylic and allenic halides is the high degree of stereochemical control. The reaction of allylic alkoxides with NbBr₅ affords essentially pure (E)-allylic halides. nih.gov This stereoselectivity is a key feature that distinguishes it from other methods of allylic halogenation, such as those employing N-bromosuccinimide (NBS) in radical reactions. nih.gov

Standard radical allylic bromination often proceeds with little to no stereochemical control, leading to a mixture of R and S configurations at the newly formed stereocenter whenever a chiral center is generated. chemistrysteps.com The resonance-stabilized allylic radical intermediate is often planar, allowing for the incoming halogen to attack from either face. In contrast, the niobium-mediated pathway provides a high yield of a single stereoisomer, suggesting a more ordered transition state. nih.gov

Table 2: Comparison of Stereochemical Outcomes in Allylic Bromination

| Method | Reagent(s) | Typical Stereochemical Outcome | Source |

| Niobium-Mediated | Allylic Alkoxide + NbBr₅ | Essentially pure (E)-allylic halide | nih.gov |

| Radical Halogenation | Alkene + NBS | Mixture of stereoisomers (racemic if chiral) | chemistrysteps.com |

Interactions with Sulfur-Containing Ligands

This compound exhibits reactivity towards various sulfur-containing ligands, leading to the formation of coordination complexes with diverse structures and stoichiometries.

Reactions with N,N-Diethyldithiocarbamate

The reaction between this compound and sodium N,N-diethyldithiocarbamate (NaS₂CNEt₂, abbreviated as Nadtc) in non-aqueous, oxygen-free organic solvents like methylene (B1212753) chloride or benzene (B151609) has been investigated. These reactions yield a variety of niobium(V) dithiocarbamate (B8719985) complexes depending on the stoichiometry and reaction conditions. researchgate.net

The types of complexes isolated include:

Mdtc₄X: Where one halide (X=Br) remains on the metal center.

Mdtc₃X₂: Containing three dithiocarbamate ligands and two bromide ions.

Mdtc₂X₃: With two dithiocarbamate ligands and three bromide ions. researchgate.net

These complexes are generally air-sensitive but are stable in anhydrous, oxygen-free environments. They are soluble in solvents like ethanol, although further reactions may occur, potentially leading to the formation of alkoxide species. researchgate.net The characterization of these compounds involves infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, molecular weight determination, and electrical conductivity measurements to elucidate their structures. researchgate.net

Table 3: Products from the Reaction of Niobium(V) Halides with Sodium N,N-Diethyldithiocarbamate

| General Formula | Specific Example (X=Br) | Description | Source |

| Mdtc₄X | Nb(S₂CNEt₂)₄Br | Tetrakis(dithiocarbamato) monobromo niobium(V) | researchgate.net |

| Mdtc₃X₂ | Nb(S₂CNEt₂)₃Br₂ | Tris(dithiocarbamato) dibromo niobium(V) | researchgate.net |

| Mdtc₂X₃ | Nb(S₂CNEt₂)₂Br₃ | Bis(dithiocarbamato) tribromo niobium(V) | researchgate.net |

Formation of Niobium(V) Polyoxo Clusters from Halide Precursors

The formation of niobium(V) polyoxo clusters from halide precursors, such as this compound, is a process driven by the high reactivity of the niobium-halogen bond towards hydrolysis. This section details the mechanistic stages, from the initial hydrolytic reactions to the subsequent condensation processes that result in the assembly of complex multinuclear cluster architectures. While much of the detailed mechanistic work on polyoxoniobate (PON) formation has utilized niobium alkoxides due to their more controllable reaction kinetics, the pathways following the initial hydrolysis of niobium pentahalides are understood to converge on similar intermediates and processes.

Niobium pentahalides, including niobium pentachloride (NbCl₅) and by extension niobium pentabromide (NbBr₅), are highly susceptible to hydrolysis upon contact with water or atmospheric moisture. researchgate.net This reactivity is the cornerstone for their use as precursors in the synthesis of niobium oxides and polyoxoniobates. The reaction of crystalline niobium pentachloride with water vapor, for instance, leads to the formation of hydrated niobium oxide. osti.gov

The hydrolysis of niobium pentahalides is typically a vigorous and exothermic reaction. For niobium pentachloride, the process in aqueous solution can be conceptualized as a sequence of steps. Initially, a rapid hydrolysis occurs, leading to the formation of niobium oxychloride (NbOCl₃) and the corresponding hydrohalic acid. homescience.net This is followed by a much slower hydrolysis of the oxychloride to ultimately yield hydrated niobium pentoxide (Nb₂O₅·nH₂O). homescience.net

A parallel pathway can be inferred for this compound:

Initial Hydrolysis: NbBr₅ + H₂O → NbOBr₃ + 2HBr

Further Hydrolysis: 2NbOBr₃ + 3H₂O → Nb₂O₅ + 6HBr

These initial steps produce highly reactive, partially hydrolyzed niobium species. The subsequent formation of polyoxo clusters proceeds through a series of condensation reactions, involving the elimination of water molecules to form stable niobium-oxygen-niobium (Nb-O-Nb) bridges. These bridges are the fundamental linkages that construct the polyoxo cluster frameworks. nih.gov

The precise structure of the resulting polyoxoniobate cluster is highly dependent on the reaction conditions, particularly the pH of the solution.

In Alkaline Conditions (pH > 9): The dissolution of hydrated niobium pentoxide in the presence of alkali hydroxides typically leads to the formation of the highly symmetric Lindqvist ion, hexaniobate ([Nb₆O₁₉]⁸⁻). diva-portal.org This ion consists of six edge-sharing {NbO₆} octahedra.

Near-Neutral or Controlled Hydrolysis Conditions: Under carefully controlled, slow hydrolysis conditions, often achieved with precursors like niobium alkoxides in the presence of a base, the decaniobate ion ([Nb₁₀O₂₈]⁶⁻) can be synthesized. diva-portal.org

The assembly of these clusters from the initial hydrolyzed species involves olation (formation of M-OH-M bridges) and oxolation (formation of M-O-M bridges) reactions. The specific nuclearity and isomer of the cluster are dictated by the thermodynamic stability of the structure under the prevailing solution conditions.

The research findings on the formation of various niobium oxo clusters, primarily from alkoxide precursors which generate similar reactive intermediates as hydrolyzed halides, have identified several core structures. These provide insight into the potential intermediates and final products originating from halide precursors.

Table 1: Representative Niobium(V) Polyoxo Cluster Cores and Precursors

| Cluster Core Nuclearity | Representative Precursor(s) | Key Structural Feature |

| {Nb₂O} | Niobium(V) ethoxide | Dinuclear unit with a single μ₂-oxo bridge |

| {Nb₄O₄} | Niobium(V) ethoxide | Tetranuclear, cubane-like or planar ring structures with μ₂-oxo bridges |

| {Nb₆O₁₉}⁸⁻ (Lindqvist ion) | Niobium pentoxide (from halide hydrolysis) in alkali | Six edge-sharing {NbO₆} octahedra |

| {Nb₈O₁₂} | Niobium(V) ethoxide | Octanuclear cubic configuration |

| {Nb₁₀O₂₈}⁶⁻ (Decaniobate) | Niobium(V) ethoxide | Isomer of the decavanadate (B1236424) ion |

Coordination Chemistry of Niobium 5+ ;pentabromide Derivatives

Synthesis and Structural Characterization of Mononuclear and Dinuclear Coordination Motifs

The synthesis of niobium(V) bromide coordination complexes often involves the direct reaction of niobium pentabromide with a variety of ligands. These reactions can lead to the formation of both mononuclear and dinuclear species, depending on the nature of the ligand and the reaction conditions.

Mononuclear Complexes: Mononuclear niobium(V) complexes can be synthesized by reacting niobium pentahalides with ligands that can satisfy the coordination sphere of the metal center. For instance, the reaction of niobium pentachloride with linear-linked aryloxide trimers has been shown to produce mononuclear niobium(V) complexes. nih.gov In one study, the reaction of NbCl5 with H3(tBu-L) in acetonitrile (B52724) yielded the mononuclear complex Nb[H(tBu-L)]Cl3(NCMe). nih.gov Similarly, treatment of a dinuclear complex with acetonitrile led to a ligand redistribution reaction, forming another mononuclear species, Nb[H(tBu-L)]2Cl(NCMe). nih.gov

Dinuclear Complexes: Dinuclear niobium(V) complexes are also readily accessible. These structures often feature bridging ligands that link two niobium centers. The reaction of niobium pentachloride with the linear-linked aryloxide trimer H3(Me-L) in toluene (B28343) results in the high-yield formation of the dinuclear complex [Nb(Me-L)Cl2]2. nih.gov A similar reaction with a different aryloxide ligand, H3(tBu-L), also produces a dinuclear complex, [Nb(tBu-L)Cl2]2, albeit in a mixture with another dinuclear species. nih.gov The formation of dinuclear niobium oxo clusters with a {Nb2O} core has also been reported, where two niobium centers are bridged by a μ-oxo group. nih.govrsc.org These can be synthesized by reacting a niobium(V) ethoxide precursor with aryl polycarboxylic ligands. rsc.org

The structural characterization of these complexes is typically achieved through single-crystal X-ray diffraction, which provides detailed information about their coordination geometry. For example, X-ray crystallography has been used to characterize a number of mononuclear and dinuclear niobium(V) complexes stabilized by aryloxide ligands. nih.gov

Table 1: Examples of Mononuclear and Dinuclear Niobium(V) Complexes

| Complex Type | Example | Synthesis Precursor | Key Structural Feature |

|---|---|---|---|

| Mononuclear | Nb[H(tBu-L)]Cl3(NCMe) | NbCl5 | Bidentate diphenoxide-monophenol ligand |

| Mononuclear | Nb[H(tBu-L)]2Cl(NCMe) | Ligand redistribution of a dinuclear complex | Bidentate diphenoxide-monophenol ligand |

| Dinuclear | [Nb(Me-L)Cl2]2 | NbCl5 | U-coordination mode of the R-L ligand |

| Dinuclear | [Nb(tBu-L)Cl2]2 | NbCl5 | U-coordination mode of the R-L ligand |

| Dinuclear | {Nb2O} core complexes | Nb(OEt)5 | Bridging μ-oxo and μ-OEt groups |

Ligand Exchange and Adduct Formation with Neutral Donor Ligands

Niobium(V) pentabromide and its derivatives readily undergo ligand exchange and adduct formation reactions with a variety of neutral donor ligands. These reactions are fundamental to the synthesis of new niobium complexes with tailored properties.

The reaction of niobium pentahalides with neutral donor ligands such as ethers, thioethers, and phosphines often leads to the formation of simple coordination adducts. For example, niobium(V) chlorides and bromides react with cyclic ethers and thioethers. mdpi.com The coordination chemistry of niobium pentahalides with oxygen donor ligands has been investigated, leading to the characterization of several coordination adducts of MCl5 (M=Nb, Ta) with O donors. mdpi.com

Kinetic studies of ligand substitution reactions in niobium(V) complexes provide valuable insights into their reaction mechanisms. A study on a seven-coordinate niobium(V) complex, cis-[NbO(ca)2(H2O)OPPh3]−, investigated the substitution of the coordinated triphenylphosphine (B44618) oxide by a series of pyridine-type ligands. mdpi.comdntb.gov.ua The reaction rates were found to increase with the electron-donating ability of the incoming pyridine (B92270) derivative, suggesting an associative substitution mechanism. mdpi.comdntb.gov.ua The activation parameters determined for the reaction with 4-N,N-dimethyl-aminopyridine (DMAP) were ΔH≠kf = 52 ± 1 kJ mol−1 and ΔS≠kf = −108 ± 3 J K−1 mol−1, further supporting an associative pathway. mdpi.comdntb.gov.ua

The formation of adducts can also be influenced by the solvent. For instance, the reaction of NbCl5 with a linear-linked aryloxide trimer in acetonitrile resulted in the formation of an acetonitrile adduct, Nb[H(tBu-L)]Cl3(NCMe). nih.gov

Influence of Steric and Electronic Factors on Niobium(V) Coordination Geometry

The coordination geometry of niobium(V) complexes is significantly influenced by both steric and electronic factors arising from the coordinated ligands. nih.govnih.govrsc.org These factors dictate the arrangement of ligands around the central niobium atom and can lead to a variety of coordination numbers and geometries.

Steric Effects: The steric bulk of ligands plays a crucial role in determining the final structure of niobium(V) complexes. nih.gov For example, in the synthesis of niobium(V) complexes with linear-linked aryloxide trimers, the conformation of the ligand bound to the metal center can vary. In some complexes, the ligand adopts a U-coordination mode, while in others, an alternative S-conformation is observed. nih.gov This difference in conformation can be attributed to the steric demands of the substituents on the aryloxide ligand.

Electronic Effects: The electronic properties of the ligands also have a profound impact on the coordination geometry and reactivity of the complex. rsc.org In a study of a seven-coordinate niobium(V) complex, the strong trans influence of an oxido ligand was observed, resulting in a significantly shorter Nb=O bond distance compared to the Nb-O bond trans to it. mdpi.com The electron-donating ability of incoming ligands in substitution reactions can also influence the reaction rate, as seen in the reaction of cis-[NbO(ca)2(H2O)OPPh3]− with pyridine derivatives. mdpi.comdntb.gov.ua The reactivity increased in the order 3Brpy < 3Clpy < 4Mepy < py < DMAP, which correlates with the Brønsted-donating ability of the nucleophiles. mdpi.com

The interplay of steric and electronic factors can lead to a range of coordination geometries, from distorted octahedral to pentagonal bipyramidal. For instance, a mononuclear niobium(V) complex, cis-[NbO(ca)2(H2O)OPPh3]−, exhibits a distorted pentagonal bipyramidal geometry, while a tetranuclear complex, [Nb4O4(ca)2(μ2-O)2Cl8]4−, features distorted octahedral niobium centers. mdpi.com

Interplay between Coordination Environment and Reactivity in Niobium(V) Bromide Complexes

The reactivity of niobium(V) halides can be tuned by the choice of ancillary ligands. For example, the chloride ligands in dinuclear niobium(V) aryloxide complexes, [Nb(R-L)Cl2]2, were found to react smoothly with organometallic reagents like MeMgI and LiStBu, leading to the formation of dialkyl and dithiolate complexes, respectively. nih.gov This demonstrates how the aryloxide ligand framework can stabilize the niobium center and allow for further functionalization.

The coordination environment also plays a crucial role in catalytic applications. Niobium(V) pentachloride has been shown to be an effective catalyst for the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220), with its moderate Lewis acidity being a key factor. acs.org Furthermore, niobium-based catalysts have been used for the synthesis of cyclic carbonates from epoxides and CO2 under mild conditions. mdpi.com

The study of structure-reactivity relationships is essential for the rational design of new niobium(V) complexes with specific properties. For instance, kinetic investigations of ligand substitution reactions in a seven-coordinate niobium(V) complex provided insights into the associative mechanism of the reaction, which is valuable for understanding and predicting the reactivity of similar complexes. mdpi.com The interplay between the hard nature of the Nb(V) metal center and the properties of the coordinated ligands is a central theme in understanding the reactivity of these complexes. mdpi.com

Theoretical and Mechanistic Investigations of Niobium 5+ ;pentabromide Systems

Computational Modeling of Reactivity and Stability

Computational modeling serves as a virtual laboratory to probe the fundamental characteristics of niobium pentabromide. Through sophisticated calculations, it is possible to dissect the forces that hold the molecule together and to map out the energetic pathways of its reactions.

Energy Decomposition Analysis (EDA) is a computational method used to partition the total interaction energy between molecular fragments into physically meaningful components. This analysis provides a detailed picture of the nature of the chemical bonds. For niobium-halogen systems like NbBr5, EDA can deconstruct the interaction energy between the Nb⁵⁺ cation and the five Br⁻ anions into distinct terms. researchgate.netrsc.org

The primary components of EDA typically include:

Electrostatic Interaction (ΔE_elstat): This term represents the classical electrostatic attraction between the positively charged niobium center and the negatively charged bromide ligands.

Pauli Repulsion (ΔE_Pauli): This is a purely quantum mechanical effect arising from the repulsion between electrons of the same spin, which prevents the collapse of the electron clouds of the interacting fragments.

Orbital Interaction (ΔE_orb): This component accounts for the stabilizing effects of charge transfer and polarization, which arise from the mixing of occupied and unoccupied orbitals of the fragments. This term is indicative of the covalent character of the bond.

Theoretical studies on NbX₅ complexes have utilized EDA to probe the nature of bond formation. researchgate.net By analyzing these components, researchers can quantify the degree of ionic versus covalent character in the Nb-Br bonds, providing a deeper understanding of the molecule's stability and reactivity. illinois.edu

Table 1: Conceptual Components of Energy Decomposition Analysis (EDA)

| Energy Component | Description | Nature of Interaction |

| ΔE_elstat | Electrostatic attraction between the niobium cation and bromide anions. | Ionic |

| ΔE_Pauli | Repulsion between the electron clouds of the interacting fragments due to the Pauli exclusion principle. | Quantum Mechanical Repulsion |

| ΔE_orb | Stabilization from orbital mixing, including charge transfer and polarization. | Covalent |

| ΔE_disp | Stabilization from instantaneous electron correlation effects (van der Waals forces). | Dispersion |

| ΔE_total | The sum of all components, representing the total interaction energy. | Overall Bond Strength |

Exploration of Potential Energy Surfaces for Mechanistic Elucidation

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a system as a function of the geometric coordinates of its atoms. By exploring the PES, computational chemists can identify stable molecules (local minima), transition states (saddle points), and the lowest-energy pathways connecting them, thereby elucidating reaction mechanisms.

For niobium pentabromide, PES explorations can be used to study various chemical processes:

Dimerization: In the solid state, NbBr₅ exists as a dimer (Nb₂Br₁₀) with two bridging bromide ligands. wikipedia.orgresearchgate.net PES calculations can model the association of two NbBr₅ monomers, identifying the transition state and calculating the thermodynamic favorability of the dimer.

Ligand Exchange Reactions: The mechanism by which a bromide ligand is substituted by another ligand can be mapped out. This involves finding the reaction coordinate that describes the approach of the new ligand and the departure of the bromide, and calculating the activation energy for the process.

Reductive Processes: Niobium(V) bromide can be reduced to lower oxidation states. researchgate.net PES calculations can help understand the mechanism of these redox reactions, for example, by modeling the interaction with a reducing agent and identifying the most likely pathway for electron transfer and subsequent structural rearrangement.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates a molecule's properties and reactivity. Electronic structure analysis of niobium pentabromide provides a fundamental understanding of its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ufs.ac.za

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For niobium pentahalides, the HOMO-LUMO gap is influenced by the identity of the halogen atom. Experimental data on the band gaps of solid-state niobium pentahalides, which is analogous to the HOMO-LUMO gap in a molecular context, illustrates this trend. researchgate.netresearchgate.net

Table 2: Experimental Band Gaps of Niobium Pentahalides

| Compound | Band Gap (eV) | Implied Reactivity |

| Niobium(V) Chloride (NbCl₅) | 2.74 researchgate.net | Lowest |

| Niobium(V) Bromide (α-NbBr₅) | 1.99 researchgate.netresearchgate.net | Intermediate |

| Niobium(V) Iodide (NbI₅) | 0.99 researchgate.net | Highest |

The decreasing band gap from NbCl₅ to NbI₅ indicates an increase in reactivity down the halogen group. Theoretical studies have visualized the electron density of the HOMO and LUMO for the NbX₅ series, confirming that these frontier orbitals are central to the compounds' chemical interactions. researchgate.net

Based on the energies of the frontier orbitals and the principles of Density Functional Theory (DFT), several global reactivity descriptors can be calculated to quantify and predict the chemical behavior of a molecule.

For Niobium(5+);pentabromide, these descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is approximated as half the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO) / 2). A larger gap corresponds to a "harder" molecule, which is less polarizable and less reactive. Following the trend in band gaps, the chemical hardness of niobium pentahalides decreases in the order NbCl₅ > NbBr₅ > NbI₅. researchgate.net

Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons, acting as an electrophile. It is a function of the electronic chemical potential and chemical hardness. As a strong Lewis acid, NbBr₅ is expected to have a high electrophilicity index, making it susceptible to attack by nucleophiles.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system, it is approximated as the average of the HOMO and LUMO energies (μ ≈ (E_HOMO + E_LUMO) / 2).

Table 3: Conceptual Global Reactivity Descriptors for Niobium Pentabromide

| Descriptor | Definition | Interpretation for NbBr₅ |

| Chemical Hardness (η) | Resistance to change in electron configuration. | Intermediate hardness compared to NbCl₅ and NbI₅. |

| Electrophilicity Index (ω) | Capacity to accept electrons. | High; acts as a strong Lewis acid and electrophile. |

| Chemical Potential (μ) | Tendency of electrons to escape. | Influences its behavior in charge transfer processes. |

These descriptors provide a quantitative framework for comparing the reactivity of NbBr₅ with other related compounds and for predicting its behavior in chemical reactions.

A Density of States (DOS) plot provides a visual representation of the number of available electronic states at each energy level. The Projected Density of States (PDOS) is a more detailed version that decomposes the total DOS into contributions from individual atoms or specific atomic orbitals (e.g., s, p, d).

For niobium pentabromide, a PDOS analysis would reveal the specific contributions of niobium and bromine atomic orbitals to the molecular orbitals of the compound. A hypothetical PDOS would show:

The valence band (occupied molecular orbitals) would be primarily composed of character from the Bromine 4p orbitals, with some contribution from Niobium 4d orbitals, indicating the formation of Nb-Br bonding orbitals.

The conduction band (unoccupied molecular orbitals) would be dominated by character from the Niobium 4d orbitals, corresponding to the LUMO and higher-energy antibonding orbitals. qcri.or.jp

This analysis provides a clear picture of the orbital interactions that constitute the Nb-Br bonds. It allows for a detailed characterization of the covalent nature of the bonding, complementing the insights gained from Energy Decomposition Analysis. qcri.or.jp The relative overlap of the Nb 4d and Br 4p orbitals is a critical factor determining the electronic structure and, consequently, the chemical and physical properties of NbBr₅. qcri.or.jp

Catalytic Applications of Niobium 5+ ;pentabromide in Advanced Organic Synthesis

Niobium(V) Bromide as a Lewis Acid Catalyst

Niobium(V) pentabromide (NbBr₅), much like other niobium pentahalides, functions as a potent Lewis acid, a characteristic central to its catalytic activity. Lewis acids are crucial in organic chemistry for activating a wide range of functional groups, thereby facilitating numerous transformations. The high charge density of the niobium(V) center makes it an effective electron pair acceptor, enabling it to coordinate with and polarize substrates containing lone pairs of electrons, such as carbonyls, ethers, and imines. This activation lowers the energy barrier for subsequent reactions. While research has more frequently centered on niobium pentachloride (NbCl₅), the chemical principles governing Lewis acidity are applicable to NbBr₅ as well, positioning it as a valuable catalyst in various synthetic methodologies. researchgate.netresearchgate.net

Role in Key Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a fundamental process in the construction of complex organic molecules. Lewis acids like niobium pentahalides are instrumental in catalyzing these reactions. nih.govacs.org Niobium(V) bromide has been specifically implicated in reactions that generate synthetically useful intermediates.

One notable application is in the rearrangement of allylic and propargylic alkoxides to produce allylic or allenic halides. nih.gov In these transformations, the addition of NbBr₅ to magnesium, lithium, or potassium alkoxides facilitates a rapid halogenation process. nih.gov This reaction, which can proceed through various mechanisms including a metalla-halo- researchgate.netresearchgate.net rearrangement, is highly efficient for a range of substrates derived from alcohols, aldehydes, and ketones. nih.gov The resulting allylic halides are versatile building blocks for subsequent C-C bond-forming cross-coupling reactions.

Drawing parallels from the well-documented catalytic activity of NbCl₅, it is anticipated that NbBr₅ can also effectively catalyze other key C-C bond-forming reactions, including:

Friedel-Crafts Reactions: These reactions, involving the alkylation or acylation of aromatic rings, are classic examples of Lewis acid catalysis. researchgate.net

Diels-Alder Reactions: As a Lewis acid, niobium pentahalide can coordinate to the dienophile, lowering its LUMO energy and accelerating the cycloaddition. researchgate.net

Allylation Reactions: The reaction of carbonyl compounds with allylating agents is often promoted by Lewis acids to form homoallylic alcohols. researchgate.net

The strong electrophilicity and Lewis acidic nature of niobium pentahalides make them effective catalysts for a variety of reactions that are central to modern organic synthesis. researchgate.net

Catalytic Activity in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The development of efficient synthetic routes to these structures is a significant focus of chemical research. nih.gov Niobium pentahalides have demonstrated utility in catalyzing the formation of various heterocyclic rings.

For instance, low-valent niobium species, which can be generated in situ from pentavalent precursors, have been shown to catalyze [2+2+2] cycloadditions of alkynes with nitriles to construct pyridine (B92270) derivatives. wikipedia.org This process involves the formation of a niobacyclopropene intermediate followed by migratory insertions and reductive elimination to yield the six-membered aromatic heterocycle. wikipedia.org

While specific studies detailing the use of NbBr₅ in heterocyclic synthesis are less common, the known reactivity of NbCl₅ provides a strong basis for its potential applications. NbCl₅ has been used to catalyze the synthesis of:

Quinoxalines and Benzodiazepines: These nitrogen-containing heterocycles can be formed through condensation reactions catalyzed by niobium pentachloride.

3-Pyrroline Derivatives: In situ-generated niobium complexes can catalyze ring-closing metathesis (RCM) reactions of diallylic compounds to afford five-membered nitrogen heterocycles.

The ability of niobium pentahalides to act as potent Lewis acids facilitates the cyclization reactions necessary for the assembly of these important molecular scaffolds.

Strategies for Modifying Catalytic Performance

While homogeneous niobium pentabromide is an effective catalyst, its performance can be enhanced, and its practical application broadened by immobilizing it on solid supports. This strategy leads to the development of heterogeneous catalysts, which offer advantages such as improved stability, easier separation from the reaction mixture, and potential for recyclability.

Development and Characterization of Supported Niobium-Based Catalysts

The development of supported niobium catalysts involves the deposition of a niobium precursor onto a high-surface-area material. acs.orgniobium.tech Various supports have been investigated, each imparting different properties to the final catalyst. Common supports include silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), titania (TiO₂), zirconia (ZrO₂), and niobium's own oxides and phosphates (Nb₂O₅, NbOPO₄). scielo.brlehigh.edu

Preparation Methods:

Incipient Wetness Impregnation: This is a common technique where the support is impregnated with a solution containing a niobium precursor, such as niobium oxalate (B1200264) or niobium ethoxide. scielo.brlehigh.edu The solvent is then evaporated, and the material is calcined at high temperatures to yield the final catalyst. scielo.brlehigh.edu

Wet Impregnation: In this method, the support is suspended in a solution of the metal precursor for an extended period, followed by evaporation and calcination. scielo.br

Characterization Techniques: The performance of a supported catalyst is intimately linked to its physical and chemical properties. Several techniques are used for characterization:

X-ray Diffraction (XRD): Used to identify the crystalline phases of the niobium species and the support.

N₂ Adsorption-Desorption (BET analysis): Determines the surface area, pore volume, and pore size distribution of the catalyst, which are crucial for catalytic activity. scielo.br

Temperature-Programmed Desorption (TPD): Typically using a probe molecule like ammonia (B1221849) or n-butylamine, this technique quantifies the number and strength of acid sites on the catalyst surface. scielo.br

Spectroscopic Methods (FTIR, UV-Vis, XPS): Provide information about the nature of the niobium species and their interaction with the support.

Research has shown that impregnation of niobium onto supports like niobium oxide or niobium phosphate (B84403) can alter the catalyst's acidity and surface area. scielo.br For example, upon impregnation with other metals, the total acidity of niobium-based catalysts may decrease, partly due to a reduction in the BET surface area and pore blockage. scielo.br The choice of support and preparation method allows for the tuning of these properties to optimize catalytic performance for specific reactions. researchgate.net

| Catalyst Support | Preparation Method | Key Characterization Findings | Reference |

|---|---|---|---|

| Niobium Phosphate (NbOPO₄) | Wet Impregnation | Higher total acidity compared to Nb₂O₅. BET surface area decreases upon metal impregnation. | scielo.br |

| Niobium Oxide (Nb₂O₅) | Wet Impregnation | Lower total acidity but higher acid strength than NbOPO₄. | scielo.br |

| Al₂O₃, TiO₂, ZrO₂, SiO₂ | Incipient Wetness Impregnation | The nature of the support influences the type of acid sites (Lewis vs. Brønsted) formed. | lehigh.edu |

| SBA-15 Silica | Impregnation | Silylation of Nb/SBA-15 catalysts reduced acidity but significantly increased selectivity in certain reactions. | researchgate.net |

Emerging Catalytic Roles in Specific Organic Transformations

Beyond traditional organic synthesis, niobium-based catalysts are finding application in new and important areas, particularly in the sustainable conversion of biomass into valuable chemicals and fuels. nih.gov This is driven by the need to develop technologies that utilize renewable resources. nih.govmdpi.com

Applications in Biomass Conversion Processes

Biomass, primarily composed of cellulose, hemicellulose, and lignin, is a rich source of carbohydrates that can be converted into platform molecules like furfural (B47365) (FF) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comresearchgate.net Niobium-based catalysts are particularly well-suited for these transformations due to their strong acidity and tolerance to water, which is often present in biomass processing. researchgate.net

Niobium compounds, including niobium phosphates and niobic acid, have been shown to be effective catalysts for the dehydration of sugars (e.g., glucose, xylose) derived from holocellulose to produce HMF and FF. cetjournal.itcetjournal.it The catalytic activity stems from the presence of both Brønsted and Lewis acid sites on the catalyst surface, which are necessary to catalyze the tandem isomerization and dehydration reactions. mdpi.com

Key Research Findings:

Niobium phosphate has demonstrated superior catalytic activity for holocellulose conversion at milder temperatures and shorter reaction times compared to niobic acid. cetjournal.it

In the conversion of glycerol (B35011), a byproduct of biodiesel production, metal-supported niobium oxide catalysts have achieved 100% conversion, with acrolein being the main product. scielo.br This indicates that the dehydration of glycerol does not require exceptionally strong acidity. scielo.br

The versatility of niobium catalysts allows them to facilitate a wide range of biomass conversion reactions, including hydrolysis, dehydration, and hydrodeoxygenation. researchgate.net

The strong acidity of niobium catalysts makes them ideal candidates for catalyzing the many C-C coupling and cleavage reactions involved in biomass upgrading. researchgate.net

| Catalyst System | Biomass Feedstock | Key Products | Reaction Conditions | Notable Outcome | Reference |

|---|---|---|---|---|---|

| Niobium Phosphate (PNb) | Holocellulose | HMF, Furfural | 200 °C, 60-90 min | Highest HMF yield of 44.8 g/kg; Highest Furfural yield of 69.8 g/kg. | cetjournal.it |

| Niobic Acid (HNb) | Holocellulose | HMF, Furfural | 200 °C, 45-360 min | Lower yields compared to PNb under similar conditions. | cetjournal.it |

| Metal oxides on Nb₂O₅/NbOPO₄ | Glycerol | Acrolein, Acrylic Acid | 300 °C | 100% glycerol conversion achieved over all tested catalysts. | scielo.br |

Q & A

Q. What are the optimal synthetic conditions for preparing high-purity niobium(V) pentabromide (NbBr₅) in laboratory settings?

Niobium(V) pentabromide is typically synthesized via direct bromination of metallic niobium. Key parameters include:

- Temperature : Reaction at 973 K in sealed quartz ampoules ensures complete conversion of niobium powder and bromine .

- Atmosphere : Inert gas (e.g., CO₂) prevents oxidation during sublimation at 270°C .

- Purification : Distillation under vacuum removes impurities, yielding garnet-red crystalline NbBr₅ .

Methodological Note : Use moisture-free conditions due to NbBr₅’s hygroscopicity; decomposition to NbOBr₃ occurs upon exposure to air .

Q. How should NbBr₅ be stored and handled to mitigate decomposition during experiments?

Q. What spectroscopic and crystallographic techniques are critical for characterizing NbBr₅?

- X-ray Diffraction (XRD) : Resolves the orthorhombic α-phase structure (space group Pnma), confirming dimeric Nb₂Br₁₀ units with distinct Nb–Br bond lengths (240.8–271.5 pm) .

- UV-Vis Diffuse Reflectance : Measures bandgap (~1.99 eV), essential for electronic property studies .

- Thermogravimetric Analysis (TGA) : Monitors thermal stability up to 270°C .

Advanced Research Questions

Q. How does NbBr₅ mediate allylic/allenic halide synthesis, and what mechanistic models explain its reactivity?

NbBr₅ catalyzes halogenation via a concerted alkoxide rearrangement mechanism :

- Substrate Scope : Allylic alcohols, aldehydes, and enones undergo halogenation to form allylic bromides or allenes .

- Mechanistic Insight : NbBr₅ acts as a Lewis acid, stabilizing transition states through bromide coordination. Cascade reactions (e.g., reduction-halogenation) exploit its dual redox and electrophilic properties .

Contradiction Alert : While initial studies proposed NbBr₅ as a stoichiometric reagent, recent work suggests catalytic cycles under optimized conditions .

Q. How does Nb⁵⁺ doping influence cation mixing and defect formation in layered oxide cathodes, and how can contradictory literature findings be resolved?

Nb⁵⁺ doping in Li-transition-metal oxides (LTMOs) reduces Li⁺/Ni²⁺ cation mixing by occupying transition-metal (TM) sites, creating lithium vacancies . However, contradictions arise in reported Ni²⁺/Ni³⁺ ratios:

- XPS Limitations : Surface-sensitive XPS (penetration depth: 10–20 atomic layers) may not reflect bulk stoichiometry, necessitating complementary techniques like EDS mapping or neutron diffraction .

- Calcination Effects : Incomplete Ni²⁺ oxidation during calcination (due to charge balance requirements) can skew bulk Ni oxidation states .

Methodological Recommendation : Pair XPS with bulk-sensitive methods (e.g., titration, magnetometry) to reconcile surface vs. bulk discrepancies .

Q. What experimental strategies address the oxygen stoichiometry mismatch when doping Nb⁵⁺ into layered oxides?

The Nb₂O₅-to-LTMO oxygen ratio mismatch (1:2.5 vs. 1:2) requires:

- Oxygen Partial Pressure Control : Calcination under O₂-rich atmospheres supplements oxygen vacancies .

- Co-doping : Pair Nb⁵⁺ with lower-valence dopants (e.g., Mg²⁺) to balance charge without excessive oxygen demand .

Contradiction Analysis

Q. Why do studies report conflicting trends in Ni• Li defect concentrations with Nb⁵⁺ doping?

Discrepancies stem from:

- Doping Concentration : Defect reduction occurs at low Nb⁵⁺ levels (≤1 wt%), but higher concentrations (e.g., 3 wt%) increase defects due to lattice strain .

- Synthesis Route : Solid-state vs. co-precipitation methods yield varying dopant homogeneity, affecting defect dynamics .

Methodological Guidelines

Q. How can researchers design experiments to probe NbBr₅’s role in molten-salt electrodeposition?

- Melt Composition : Use FLINAK (LiF-NaF-KF) melts with <0.1 mol% Nb⁵⁺ and ultra-low oxide content (oxide/Nb ratio <1) to minimize NbOₓ side products .

- Electrochemical Setup : Cyclic voltammetry at 500–700°C identifies reduction peaks for Nb⁵⁺ → Nb⁰ deposition .

Q. What computational methods complement experimental studies of NbBr₅’s electronic structure?

- Density Functional Theory (DFT) : Models Nb₂Br₁₀ dimer geometry and bandgap alignment with experimental UV-Vis data .

- Molecular Dynamics (MD) : Simulates molten-salt interactions to predict NbBr₅ solubility and speciation .

Data Interpretation Tips

Q. How should researchers address variability in reported thermodynamic properties of NbBr₅?

Cross-validate data using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.